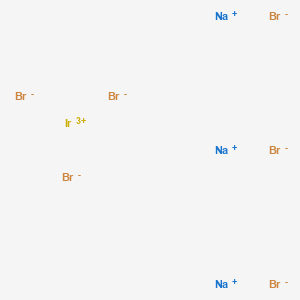
Trisodium hexabromoiridate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trisodium hexabromoiridate: is a coordination complex with the molecular formula Br₆IrNa₃ It is composed of an iridium ion in the +3 oxidation state, coordinated with six bromide ions and three sodium ions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Trisodium hexabromoiridate typically involves the reaction of iridium(III) chloride with sodium bromide in an aqueous solution. The reaction is carried out under controlled conditions to ensure the formation of the desired complex. The general reaction can be represented as follows:
IrCl3+6NaBr→Na3[IrBr6]+3NaCl
The reaction mixture is then filtered, and the product is purified through recrystallization.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to obtain the compound with high purity and yield. The production is carried out in specialized reactors designed to handle the specific reaction conditions required for the synthesis.
Chemical Reactions Analysis
Types of Reactions: Trisodium hexabromoiridate undergoes various types of chemical reactions, including:
Oxidation: The iridium center can undergo oxidation reactions, leading to the formation of higher oxidation state complexes.
Reduction: The compound can be reduced to form lower oxidation state iridium complexes.
Substitution: The bromide ligands can be substituted with other ligands, such as chloride or cyanide, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrazine are used.
Substitution: Ligand exchange reactions are typically carried out in aqueous or organic solvents, with the addition of the desired ligand.
Major Products Formed:
Oxidation: Formation of iridium(IV) complexes.
Reduction: Formation of iridium(I) or iridium(II) complexes.
Substitution: Formation of new coordination complexes with different ligands.
Scientific Research Applications
Chemistry: Trisodium hexabromoiridate is used as a precursor for the synthesis of various iridium-based complexes
Biology and Medicine: Iridium complexes, including this compound, have shown promise as anticancer agents. Their unique chemical properties allow them to interact with biological molecules, leading to potential therapeutic applications .
Industry: The compound is used in the development of advanced materials and as a catalyst in various industrial processes. Its stability and reactivity make it suitable for applications in the chemical and pharmaceutical industries.
Mechanism of Action
The mechanism of action of Trisodium hexabromoiridate involves its interaction with molecular targets through coordination chemistry. The iridium center can form bonds with various ligands, leading to changes in the electronic structure and reactivity of the complex. These interactions can affect biological pathways and molecular targets, making the compound useful in medicinal chemistry and catalysis.
Comparison with Similar Compounds
Trisodium;iridium(3+);hexachloride: Similar structure but with chloride ligands instead of bromide.
Trisodium;iridium(3+);hexacyanide: Contains cyanide ligands, leading to different chemical properties.
Trisodium;platinum(3+);hexabromide: Platinum analog with similar coordination environment.
Uniqueness: Trisodium hexabromoiridate is unique due to the presence of bromide ligands, which impart distinct chemical properties compared to its chloride and cyanide analogs
Properties
CAS No. |
52352-03-1 |
|---|---|
Molecular Formula |
Br6IrNa3 |
Molecular Weight |
740.6 g/mol |
IUPAC Name |
trisodium;iridium(3+);hexabromide |
InChI |
InChI=1S/6BrH.Ir.3Na/h6*1H;;;;/q;;;;;;+3;3*+1/p-6 |
InChI Key |
IRJFCWPVAMSCQM-UHFFFAOYSA-H |
SMILES |
[Na+].[Na+].[Na+].[Br-].[Br-].[Br-].[Br-].[Br-].[Br-].[Ir+3] |
Canonical SMILES |
[Na+].[Na+].[Na+].[Br-].[Br-].[Br-].[Br-].[Br-].[Br-].[Ir+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![S-[(4-bromophenyl)methyl] ethanethioate](/img/structure/B1599244.png)
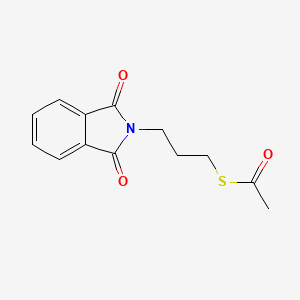
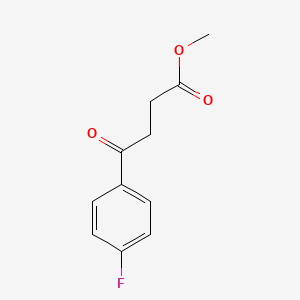
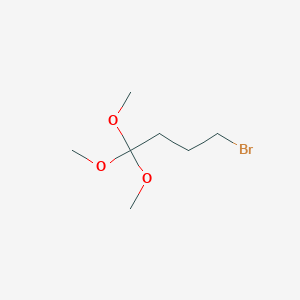
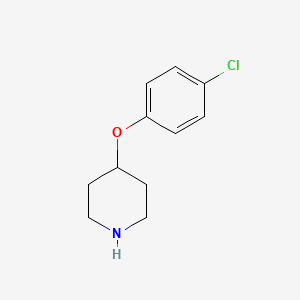
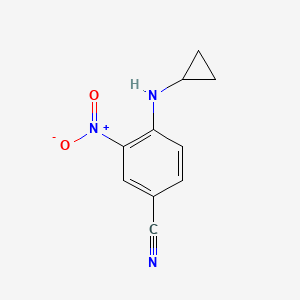

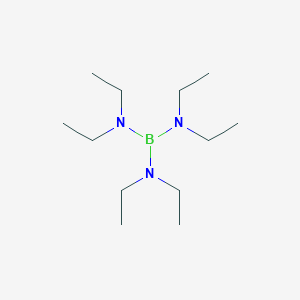
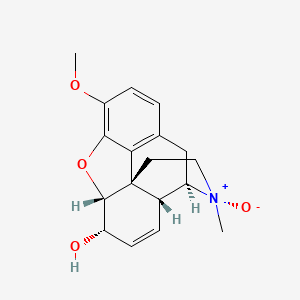
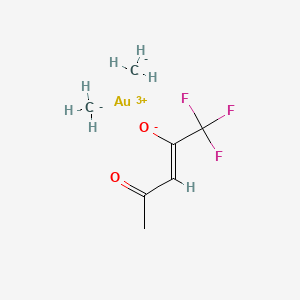
![Ethyl chloro[(4-fluorophenyl)hydrazono]acetate](/img/structure/B1599257.png)



